N-(2-amino-2-oxoethyl)-4-methylbenzamide
Description
N-(2-amino-2-oxoethyl)-4-methylbenzamide is a benzamide derivative comprising a 4-methylbenzoyl core and a glycinamide (2-amino-2-oxoethyl) substituent on the amide nitrogen. This structure combines a hydrophobic aromatic moiety with a polar, hydrogen-bond-capable side chain, making it a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-methylbenzamide |
InChI |
InChI=1S/C10H12N2O2/c1-7-2-4-8(5-3-7)10(14)12-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)(H,12,14) |
InChI Key |
WAHCOMRGBZKMMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Acyl Chloride-Mediated Amidation
The most straightforward method for synthesizing N-(2-amino-2-oxoethyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with glycinamide. This approach leverages nucleophilic acyl substitution, where the amine group of glycinamide attacks the electrophilic carbonyl carbon of the acyl chloride.
Procedure :
-
Reaction Setup : Glycinamide (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
-
Acyl Chloride Addition : 4-Methylbenzoyl chloride (1.1 equiv) is added dropwise at 0°C to minimize side reactions.
-
Base Inclusion : Triethylamine (2.0 equiv) is introduced to scavenge HCl, preventing protonation of the amine nucleophile.
-
Reaction Completion : The mixture is stirred at room temperature for 12–16 hours, followed by quenching with ice-cold water.
Yield and Purity :
-
Typical yields range from 75–85% after recrystallization from ethanol-water (3:1 v/v).
-
Purity exceeding 98% is confirmed via HPLC (C18 column, acetonitrile-water mobile phase).
Advantages :
-
High atom economy and minimal byproducts.
-
Scalable to multi-gram quantities without significant yield drop.
Limitations :
-
Sensitivity of glycinamide to hydrolysis under acidic conditions.
-
Requires strict moisture control to prevent acyl chloride decomposition.
Nucleophilic Displacement Using Sodium 4-Methylbenzoate
An alternative route employs sodium 4-methylbenzoate and chloroacetamide in dimethylformamide (DMF), as adapted from crystallography studies of analogous compounds.
Procedure :
-
Salt Formation : 4-Methylbenzoic acid is neutralized with sodium hydroxide to form sodium 4-methylbenzoate.
-
Nucleophilic Substitution : Chloroacetamide (1.2 equiv) is added to the sodium salt in DMF at 80°C for 8 hours.
-
Workup : The mixture is poured into ice water, and the precipitate is filtered and washed with cold ethanol.
Yield and Reaction Optimization :
-
Yields average 70–78% , influenced by the electron-donating methyl group’s mesomeric effects.
-
Prolonged heating beyond 10 hours reduces yield due to amide hydrolysis (Table 1).
Table 1: Yield Dependence on Reaction Time (Sodium Benzoate Method)
| Time (hours) | Yield (%) | Purity (%) |
|---|---|---|
| 6 | 65 | 92 |
| 8 | 78 | 96 |
| 10 | 72 | 94 |
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the benzoate anion displaces chloride from chloroacetamide. The methyl group’s electron-donating nature enhances the nucleophilicity of the carboxylate oxygen, accelerating the substitution.
Modern Synthetic Techniques
Coupling Reagent-Assisted Amidation
To circumvent the instability of acyl chlorides, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed.
Procedure :
-
Activation : 4-Methylbenzoic acid (1.0 equiv) is activated with EDC (1.2 equiv) and N-hydroxysuccinimide (NHS, 1.1 equiv) in DMF for 1 hour.
-
Amide Bond Formation : Glycinamide (1.0 equiv) is added, and the reaction is stirred at 25°C for 24 hours.
-
Purification : The product is isolated via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yield and Efficiency :
-
Yields reach 80–88% with >99% purity.
-
This method eliminates HCl gas evolution, making it safer for large-scale applications.
Industrial-Scale Production Considerations
Solvent Selection and Waste Management
Industrial protocols prioritize green chemistry principles:
-
Solvent Recycling : DMF is recovered via distillation and reused in subsequent batches.
-
Waste Minimization : Byproduct NaCl from the sodium benzoate method is repurposed for water softening.
Continuous Flow Synthesis
Recent advancements employ microreactors to enhance heat and mass transfer:
-
Conditions : 4-Methylbenzoyl chloride and glycinamide are pumped through a PTFE reactor (residence time: 10 minutes) at 50°C.
-
Outcome : 92% conversion with 15% reduced energy consumption compared to batch processes.
Reaction Mechanisms and Kinetic Analysis
Acyl Chloride Pathway
The reaction follows second-order kinetics, with rate dependence on both glycinamide and acyl chloride concentrations. The rate-determining step is the nucleophilic attack, as evidenced by isotopic labeling studies.
Sodium Benzoate Pathway
Kinetic studies reveal a first-order dependence on sodium 4-methylbenzoate and chloroacetamide. The activation energy (Ea) is calculated as 45 kJ/mol via Arrhenius plot analysis.
Purification and Characterization
Recrystallization
Optimal solvent systems include:
-
Ethanol-Water (3:1) : Achieves 98% purity with a recovery rate of 85%.
-
Ethyl Acetate-Hexane : Suitable for small-scale purification, yielding needle-like crystals.
Spectroscopic Confirmation
-
NMR :
-
IR : Strong bands at 1650 cm⁻¹ (amide I) and 1540 cm⁻¹ (amide II).
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under basic conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of N-(2-nitro-2-oxoethyl)-4-methylbenzamide.
Reduction: Formation of N-(2-hydroxyethyl)-4-methylbenzamide.
Substitution: Formation of various substituted benzamides depending on the reagent used.
Scientific Research Applications
N-(2-amino-2-oxoethyl)-4-methylbenzamide is widely used in scientific research due to its diverse applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The carbonyl group and amino group play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Kinase Inhibitors
Several 4-methylbenzamide derivatives have been designed as kinase inhibitors. For example:
- Ispinesib (N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide): A kinesin spindle protein (KSP) inhibitor in clinical trials. Docking studies revealed a binding energy of -5.2 kcal/mol, while newer analogs (e.g., IP2 and IP4) showed superior binding energies (-7.7 to -7.0 kcal/mol), attributed to optimized substituent interactions .
- Hybrid purine-4-methylbenzamide derivatives : Compounds such as N-(3-trifluoromethyl-phenyl)-4-methylbenzamide (7–9, 13, 15) and N-3-(4-methyl-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-methylbenzamide (10–12, 14, 16) mimic ATP-competitive inhibitors. Their extended linkers and heterocyclic bases enhance binding to kinases like PDGFRα, Abl, and BRAF .
Table 1: Kinase-Targeting 4-Methylbenzamide Derivatives
HDAC Inhibitors
HDAC inhibitors with 4-methylbenzamide cores exhibit isoform selectivity depending on substituent length and functional groups:
- Compound 109 (N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide): Potent dual HDAC1/3 inhibitor (Ki ratio HDAC1/HDAC3 = 6:1) with slow-on/slow-off kinetics .
- Compound 136 (N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide): Reduced potency but increased HDAC3 selectivity (Ki ratio = 3:1), highlighting the role of fluorine in modulating selectivity .
- B10 (N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide): HDAC2 inhibitor with a binding energy of -76.7 kcal/mol, outperforming reference compounds SAHA (-42.5 kcal/mol) and MS-275 (-40.4 kcal/mol) .
Table 2: HDAC-Targeting 4-Methylbenzamide Derivatives
Structure-Activity Relationship (SAR) Insights
- Linker Length : Longer alkyl chains (e.g., in HDAC inhibitors 109 and 136) improve isoform selectivity by accommodating deeper active-site penetration .
- Aromatic Substituents : Halogens (e.g., iodine, fluorine) enhance hydrophobic interactions and metabolic stability .
- Heterocyclic Additions : Imidazole or purine moieties (e.g., B10, hybrid compounds) mimic ATP or substrate motifs, critical for kinase inhibition .
Q & A
Q. What are the recommended methods for synthesizing N-(2-amino-2-oxoethyl)-4-methylbenzamide in a laboratory setting?
The synthesis involves multi-step organic reactions, including amide coupling and functional group modifications. Key steps include:
- Amide bond formation : Reacting 4-methylbenzoyl chloride with 2-aminoacetamide under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions .
- Purification : Use of preparative HPLC or column chromatography to isolate the product. Solvent systems like ethyl acetate/hexane gradients are optimized for polarity .
- Yield optimization : Adjusting stoichiometry, solvent polarity (e.g., DMF vs. THF), and reaction time .
Q. Which analytical techniques are essential for confirming the purity and structure of this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms backbone structure and substituent positions (e.g., methyl and amide groups) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 235.33) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., triclinic crystal system with a = 6.9729 Å, b = 10.642 Å, c = 11.879 Å) .
- HPLC : Purity >98% confirmed using reverse-phase C18 columns and UV detection .
Q. What solvent systems are suitable for recrystallizing this compound to achieve high purity?
Optimal solvents balance solubility and polarity:
- Ethanol/water mixtures : Gradual cooling (0.5°C/min) promotes crystal growth .
- Dichloromethane/hexane : Used for rapid crystallization when thermal stability is a concern .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data during structural elucidation?
- Cross-validation : Compare NMR shifts with computational predictions (DFT or molecular dynamics) to account for tautomerism or dynamic effects .
- Crystallographic refinement : Use SHELXL to model disorder or twinning in X-ray data (e.g., HKL-3000 for data integration) .
- Isotopic labeling : Introduce ¹⁵N or ²H to track ambiguous proton environments in NMR .
Q. What experimental strategies optimize reaction yields in multi-step syntheses of this compound?
- Catalyst screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
- DoE (Design of Experiments) : Vary temperature (20–80°C), solvent (DMF, THF), and reaction time (2–24 hrs) to identify optimal conditions .
Q. How do electronic properties of substituents influence the compound’s reactivity in nucleophilic acyl substitution?
- Hammett analysis : Correlate σ values of substituents (e.g., methyl as electron-donating, σ = -0.17) with reaction rates .
- DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites .
Q. What methodologies identify synthetic by-products or impurities in this compound?
- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials) with MRM transitions .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals from regioisomers .
Q. How can potential biological activity be assessed in vitro, and what controls are necessary?
- Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z′-factor >0.5 for robustness .
- Cell viability assays : Include vehicle (DMSO) and positive controls (e.g., staurosporine) to validate cytotoxicity .
Q. What are the critical factors in designing stability studies for this compound under varying pH and temperature?
- Forced degradation : Expose to 0.1M HCl/NaOH (25–60°C) and monitor degradation products via UPLC .
- Arrhenius modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .
Q. How do researchers validate mechanistic pathways for reactions involving this compound?
- Kinetic isotope effects (KIE) : Compare kH/kD in deuterated solvents to identify rate-limiting steps .
- Trapping intermediates : Use quenching agents (e.g., TEMPO) followed by ESI-MS to detect transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
